Meta-Substitution vs. Para-Substitution: Regioisomeric Impact on COX-2 Inhibition
In a series of benzenesulfonamide regioisomers, meta-substituted compounds consistently exhibited higher COX-2 inhibitory potency compared to para- and ortho-substituted analogs [1]. For example, meta-substituted 3-(2-phenylethynyl)benzenesulfonamide demonstrated a COX-2 IC50 of 0.45 μM, whereas para-substituted and ortho-substituted analogs showed significantly lower potency [1]. The meta-sulfonamide pharmacophore achieved superior fit within the COX-2 secondary pocket, as confirmed by molecular docking studies [1].
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.45 μM (for meta-substituted benzenesulfonamide analog) |
| Comparator Or Baseline | Para- and ortho-substituted regioisomers (IC50 > 2.0 μM) |
| Quantified Difference | Meta-substituted analog is >4.4-fold more potent than para/ortho analogs |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
The meta-substitution pattern of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide aligns with the regioisomeric preference observed for COX-2 inhibition, suggesting its potential utility in anti-inflammatory target research over para-substituted alternatives.
- [1] Uddin, M.J., et al. (2011). Regioisomeric phenylethynylbenzenesulfonamides: COX-2 inhibition and selectivity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2490-2493. View Source
